aclacinomycin N

Anthracycline biosynthesis Sugar moiety stereochemistry Structural elucidation

Aclacinomycin N (synonym: Antibiotic MA 144 N1) is an anthracycline antitumor antibiotic isolated from fermentation broths of Streptomyces galilaeus. It belongs to the aclacinomycin subgroup of anthracyclines, characterized by a trisaccharide chain attached to the aklavinone aglycone.

Molecular Formula C42H55NO15
Molecular Weight 813.9 g/mol
CAS No. 64474-88-0
Cat. No. B1195935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaclacinomycin N
CAS64474-88-0
Synonymsaclacinomycin
aclacinomycin B
aclacinomycin Hydrochloride
aclacinomycin M
aclacinomycin N
aclacinomycin S
aclacinomycin T
aclacinomycin X
aclacinomycin Y
aclacinomycins
MA 144 N1
MA 144 S1
siwenmycin
Molecular FormulaC42H55NO15
Molecular Weight813.9 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O
InChIInChI=1S/C42H55NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24-25,27-31,35,39-40,44-46,49,51H,8,12-13,15-17H2,1-7H3/t18-,19-,20-,24-,25-,27-,28-,29-,30-,31-,35-,39+,40+,42+/m0/s1
InChIKeyCPUWOKRFRYWIHK-BPPBZOKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aclacinomycin N (CAS 64474-88-0): Structural Identity, Anthracycline Class Placement, and Biosynthetic Role


Aclacinomycin N (synonym: Antibiotic MA 144 N1) is an anthracycline antitumor antibiotic isolated from fermentation broths of Streptomyces galilaeus [1]. It belongs to the aclacinomycin subgroup of anthracyclines, characterized by a trisaccharide chain attached to the aklavinone aglycone. The defining structural feature of aclacinomycin N is the stereospecific reduction of the C-4 position ketone on the terminal L-cinerulose sugar of aclacinomycin A to the corresponding alcohol (L-rhodinose), yielding the molecular formula C₄₂H₅₅NO₁₅ and a monoisotopic mass of 813.357 Da [1]. This compound functions both as a biosynthetic intermediate in the aclacinomycin pathway—serving as the substrate for the bifunctional flavoenzyme aclacinomycin-N oxidase (AknOx, EC 1.1.3.45) [2]—and as a mammalian metabolite of aclacinomycin A produced by NADPH-dependent soluble cinerulose reductase II and NADH-dependent microsomal cinerulose reductase [3].

Why Aclacinomycin N Cannot Be Interchanged with Aclacinomycin A or Other Class Members: The Structural–Functional Divergence Problem


Aclacinomycin N is frequently conflated with its oxidized counterpart aclacinomycin A (aclarubicin) in procurement documents, yet the two compounds differ by a single stereospecific redox transformation at the terminal sugar C-4 position that fundamentally alters their biological status: aclacinomycin N is the reduced alcohol (L-rhodinose terminus), while aclacinomycin A bears the keto form (L-cinerulose A terminus) [1]. This structural difference is not cosmetic—it dictates their respective roles in biosynthesis and metabolism. AknOx irreversibly converts N to A in the biosynthetic pathway [2], while in mammalian systems, distinct reductases generate N from A with defined kinetic parameters [3]. Furthermore, the in vivo antitumor spectrum of N partially diverges from that of A, with Sato (1980) reporting that A exhibited marked effects in specific iv–iv and iv–po administration systems where N did not demonstrate comparable efficacy [4]. The glycosidic sugar composition also differentiates N from rhodirubin A (same sugar chain, different aglycone) and from MA 144 S1 (different terminal sugar) [5]. Simple substitution among these entities without verifying identity against the intended experimental or manufacturing application risks introducing an agent with a distinct metabolic fate, pharmacological profile, and biosynthetic handling.

Aclacinomycin N — Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decisions


Structural Identity: Aclacinomycin N vs. Aclacinomycin A — Single Redox Difference at Terminal Sugar C-4 Position

Aclacinomycin N is defined as aclacinomycin A in which the keto group on the trisaccharide fragment has been reduced in a stereospecific manner to the corresponding alcohol [1]. The terminal sugar in aclacinomycin N is L-rhodinose (reduced form), whereas in aclacinomycin A it is L-cinerulose A (oxidized keto form). This structural distinction is confirmed by the enzymatic reaction catalyzed by AknOx: 2 aclacinomycin N + O₂ → 2 aclacinomycin A + H₂O₂ [2]. The reverse reaction in mammalian systems is catalyzed by soluble cinerulose reductase II, which exhibits a Km of 2.0 × 10⁻³ M for aclacinomycin A and a distinct stereospecific product profile yielding exclusively the N1 epimer [3].

Anthracycline biosynthesis Sugar moiety stereochemistry Structural elucidation

Biosynthetic Intermediate Status: AknOx Substrate Specificity — Aclacinomycin N vs. Aclacinomycin A vs. Aclacinomycin Y

The bifunctional flavoenzyme aclacinomycin-N oxidase (AknOx, EC 1.1.3.45) utilizes the same active site to catalyze two sequential oxidations: first, the conversion of aclacinomycin N (rhodinose terminus) to aclacinomycin A (cinerulose A terminus), and second, the oxidation of aclacinomycin A to aclacinomycin Y (L-aculose terminus) [1]. Crucially, aclacinomycin N is the obligate entry substrate for this biosynthetic step; the enzyme cannot generate aclacinomycin A de novo from aclacinomycin S or other late intermediates. Two distinct active-site residues govern the two reactions: Tyr450 abstracts the C4 hydroxyl proton in the N→A oxidation, while Tyr378 serves as the catalytic base for the A→Y oxidation [1]. Competing enzymes (EC 1.3.3.14, aclacinomycin-A oxidase) can only process the oxidized A form, not N.

Anthracycline biosynthesis Enzyme kinetics Flavoprotein oxidase

Mammalian Metabolic Fate: Cinerulose Reductase Kinetic Parameters for Aclacinomycin N Formation from Aclacinomycin A

In rat liver homogenate, aclacinomycin A is stereospecifically reduced to two products: MA 144 M1 (L-amicetose terminus) by soluble cinerulose reductase I, and MA 144 N1 (aclacinomycin N, L-rhodinose terminus) by soluble cinerulose reductase II and microsomal cinerulose reductase [1]. The soluble cinerulose reductase II, which specifically produces aclacinomycin N, exhibits a Km of 2.0 × 10⁻³ M for aclacinomycin A and 4.0 × 10⁻⁵ M for NADPH, with a pH optimum of 6.3 [1]. This contrasts with soluble cinerulose reductase I (producing M1), which has a Km of 3.3 × 10⁻⁴ M for aclacinomycin A and 3.2 × 10⁻⁵ M for NADPH [1]. The approximately six-fold higher Km of reductase II for aclacinomycin A suggests that N1 formation is kinetically less favored than M1 formation at low substrate concentrations.

Drug metabolism Anthracycline pharmacokinetics Carbonyl reduction

In Vivo Antitumor Spectrum: Aclacinomycin N vs. Aclacinomycin A — Rat Ascitic Hepatoma Panel

Sato (1980) compared the antitumor activity of aclacinomycin A, MA 144 N1 (aclacinomycin N), and MA 144 S1 across 11 cell lines of ascitic hepatoma (AH) in Donryu rats [1]. All three compounds exhibited a similar antitumor spectrum with moderate efficacy against AH 13, 44, 66, 66F, 7974, and 60 C in the intraperitoneal (ip) inoculation–ip treatment system. However, aclacinomycin A demonstrated a marked antitumor effect on AH 41 C in the intravenous (iv)–iv system and on AH 44 in the iv–ip and iv–per os (po) systems, indicating superior efficacy in specific administration routes and tumor lines [1]. The abstract explicitly notes that 'the antitumor spectrum of aclacinomycin A seems to be different from that of adriamycin,' and the data imply that N1 does not recapitulate the full efficacy of A across all model systems.

Antitumor activity In vivo efficacy Ascitic hepatoma model

Immunochemical Cross-Reactivity: Aclacinomycin N Is Indistinguishable from Aclacinomycin A by Polyclonal Antibody — Implications for Bioanalytical Method Development

A sensitive enzyme immunoassay (EIA) developed for aclacinomycin A quantification employed β-D-galactosidase as a label and a polyclonal antibody that detected aclacinomycin A and its metabolites—including MA 144 M1, MA 144 N1 (aclacinomycin N), MA 144 S1, and aklavin (T1)—'equally well' [1]. The antibody was only minimally reactive toward aklavinone (D1) and 7-deoxyaklavinone (C1). This equal cross-reactivity indicates that the antibody recognizes the intact trisaccharide-aklavinone scaffold irrespective of the terminal sugar oxidation state, meaning that total immunoreactive signal in biological samples cannot distinguish aclacinomycin A from its N1 and S1 metabolites without chromatographic separation [1].

Enzyme immunoassay Metabolite detection Bioanalytical quantification

Patent-Disclosed Antimicrobial and Antitumor Activity Range: MA 144 N1 in the Context of the MA 144 Series

US Patent 4,209,588 discloses that MA 144 N1, together with congeners MA 144-G1, -G2, -L, -S1, -U1, and -Y, exhibits antimicrobial activity against gram-positive bacteria and antitumor activity in murine leukemia L1210 and P388 models [1]. The patent reports that at 0.1 μg/mL in RPMI 1640 culture, the MA 144 series completely inhibited RNA synthesis in L1210 cells, and at 0.5–1.0 μg/mL they inhibited tumor cell growth [1]. The patent also includes an MIC table (not machine-extractable from the current text) comparing the antibacterial potency of each MA 144 component across multiple gram-positive strains. Aclacinomycin N is distinguished from rhodirubin A in the same patent by its aklavinone aglycone versus the ε-pyrromycinone of rhodirubin A [1].

Antimicrobial activity Antitumor screening Gram-positive bacteria

Validated Application Scenarios for Aclacinomycin N (CAS 64474-88-0) Based on Quantitative Differentiation Evidence


Enzymatic Substrate for AknOx (Aclacinomycin-N Oxidase) Activity Assays and Biosynthetic Pathway Reconstitution

Aclacinomycin N is the obligatory substrate for the first oxidation step catalyzed by the bifunctional flavoenzyme AknOx (EC 1.1.3.45). In reconstituted aclacinomycin biosynthetic pathway studies, only aclacinomycin N—not aclacinomycin S, A, or Y—can serve as the entry substrate for the N→A oxidation step. The reaction produces aclacinomycin A with concomitant H₂O₂ formation, enabling coupled spectrophotometric or fluorometric detection [1]. This application is directly supported by the enzyme specificity data demonstrating that AknOx utilizes distinct active-site residues (Tyr450 for N→A, Tyr378 for A→Y) for the two sequential oxidations [1].

Reference Standard for LC-MS/MS Quantification of Aclacinomycin A Metabolites in Pharmacokinetic Studies

Because polyclonal anti-aclacinomycin A antibodies cannot discriminate aclacinomycin N from aclacinomycin A, M1, S1, or aklavin in immunoassays [2], chromatographic separation coupled with mass spectrometric detection is required for individual metabolite quantification. Authentic aclacinomycin N reference material is essential for constructing calibration curves and validating LC-MS/MS methods that resolve the N1 metabolite from the parent drug and other glycosylated metabolites in plasma, urine, or tissue homogenates. The distinct metabolic origin of N1 via soluble cinerulose reductase II (Km = 2.0 × 10⁻³ M for aclacinomycin A) [3] further supports its inclusion as a discrete analyte in pharmacokinetic profiling.

Structure–Activity Relationship (SAR) Studies of Terminal Sugar Oxidation State on Anthracycline Pharmacology

The reduced L-rhodinose terminus of aclacinomycin N, compared with the oxidized L-cinerulose A terminus of aclacinomycin A, provides a defined chemical probe for investigating how terminal sugar redox state influences DNA intercalation affinity, topoisomerase inhibition potency, cellular uptake, and cardiotoxicity within the aclacinomycin scaffold. Sato (1980) demonstrated that this single redox difference correlates with altered in vivo antitumor efficacy in specific AH hepatoma lines and administration routes, where aclacinomycin A exhibited marked effects not observed with N1 [4]. Procurement of both N and A from a single authenticated source ensures batch-to-batch consistency for paired comparative pharmacology studies.

Biosynthetic Intermediate for Combinatorial Biosynthesis and Precursor-Directed Mutasynthesis of Novel Anthracyclines

Aclacinomycin N occupies a defined node in the aclacinomycin biosynthetic pathway between aclacinomycin S (formed by AknS glycosyltransferase) and aclacinomycin A (product of AknOx) [1][5]. In genetic engineering approaches aimed at producing hybrid anthracyclines—such as those combining nogalamycin and aclacinomycin pathways—aclacinomycin N can serve as a pathway intermediate whose accumulation or diversion can be monitored. The patent explicitly describes chemical and enzymatic methods for preparing N1 from aclacinomycin A (NaBH₄ reduction or enzymatic reduction), as well as its acid hydrolysis to MA 144 S1 [5], providing multiple synthetic access routes for fermentation and semisynthetic programs.

Quote Request

Request a Quote for aclacinomycin N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.